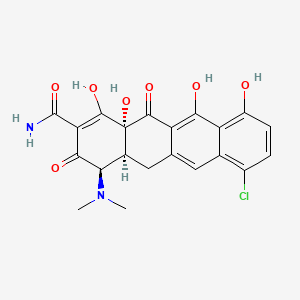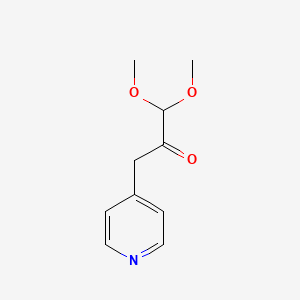
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is an intermediate in the synthesis of various pyridone derivatives, which are used as cardiotonics. The compound is characterized by its yellow solid appearance and solubility in dichloromethane and ethyl acetate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride . The reaction conditions typically include the use of solvents such as dichloromethane or ethyl acetate and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The compound is often produced in bulk quantities and stored under refrigeration to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and dimethylformamide (DMF) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pyridone derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic effects.
Medicine: Pyridone derivatives synthesized from this compound have cardiotonic properties and are investigated for their potential use in treating heart conditions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one involves its role as an intermediate in the synthesis of biologically active molecules. These molecules may interact with specific molecular targets and pathways, such as enzymes or receptors, to exert their effects. For example, pyridone derivatives synthesized from this compound may act on cardiac muscle cells to enhance their contractility.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-2-propanone: A similar compound with a different substitution pattern on the propanone backbone.
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Another related compound with a hydroxyl and nitrophenyl group.
Uniqueness
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of pyridone derivatives with cardiotonic properties. Its solubility in dichloromethane and ethyl acetate also distinguishes it from other similar compounds.
Propiedades
Número CAS |
98293-78-8 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-8-3-5-11-6-4-8/h3-6,10H,7H2,1-2H3 |
Clave InChI |
WYIDOHXEGVTEEW-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)CC1=CC=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
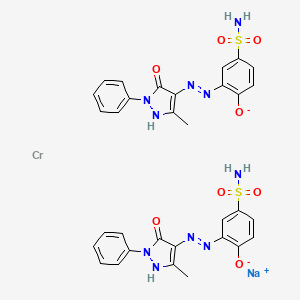
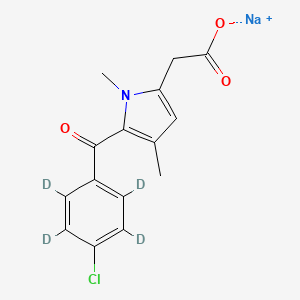
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
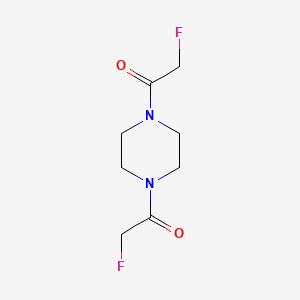
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)

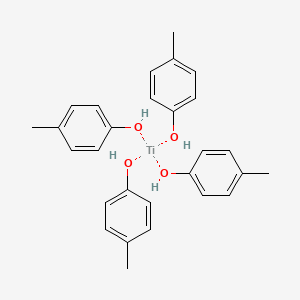
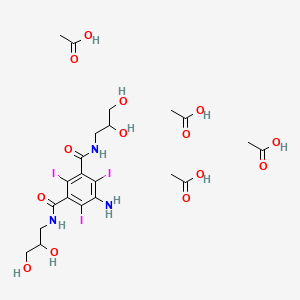
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
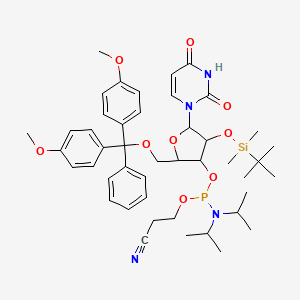
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
